Methyl 1-aminoindole-4-carboxylate
Description
Methyl 1-aminoindole-4-carboxylate is a substituted indole derivative characterized by an amino group at the 1-position and a methyl ester moiety at the 4-position of the indole ring. Indole derivatives are pivotal in medicinal chemistry due to their structural diversity and bioactivity. The amino and ester groups confer unique electronic and steric properties, influencing reactivity, solubility, and intermolecular interactions .
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
methyl 1-aminoindole-4-carboxylate |
InChI |
InChI=1S/C10H10N2O2/c1-14-10(13)8-3-2-4-9-7(8)5-6-12(9)11/h2-6H,11H2,1H3 |
InChI Key |
IXVWKTODQBIZAV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=CN(C2=CC=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-aminoindole-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with indole or its derivatives as the starting material.
Amination: The indole ring is subjected to amination to introduce the amino group at the 1-position.
Carboxylation: The aminoindole undergoes carboxylation to introduce the carboxylate group at the 4-position.
Methylation: Finally, the carboxylate group is methylated to form this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure high yield and purity. The process involves continuous monitoring and optimization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-aminoindole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the carboxylate group.
Substitution: Substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced forms of the carboxylate group.
Substitution Products: Substituted derivatives at different positions on the indole ring.
Scientific Research Applications
Methyl 1-aminoindole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 1-aminoindole-4-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison of Methyl 1-Aminoindole-4-Carboxylate and Analogs
Table 2: Crystallographic Data for Methyl 1-Methyl-1H-indole-3-carboxylate
| Property | Value |
|---|---|
| Chemical formula | C₁₁H₁₁NO₂ |
| Crystal system | Orthorhombic |
| Space group | Pbcm |
| Temperature (K) | 173 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
